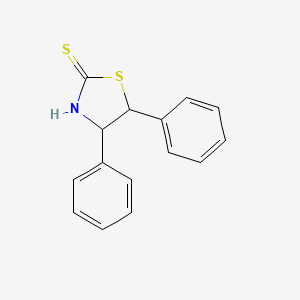![molecular formula C18H29N3O6S B14412489 (E)-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]diazene-1-sulfonic acid CAS No. 82116-94-7](/img/structure/B14412489.png)
(E)-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]diazene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]diazene-1-sulfonic acid is a chemical compound known for its unique structure and properties It features a diazene group, which is a functional group consisting of two nitrogen atoms connected by a double bond, and a sulfonic acid group, which is a strong acid commonly used in detergents and dyes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]diazene-1-sulfonic acid typically involves multiple steps. One common method includes the diazotization of aniline derivatives followed by coupling with sulfonic acid derivatives. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed under controlled conditions. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the pure compound. Safety measures are crucial due to the potential hazards associated with handling strong acids and reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]diazene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the diazene bond, leading to the formation of amines.
Substitution: The sulfonic acid group can participate in substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
(E)-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]diazene-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: Utilized in the production of dyes, detergents, and other chemical products.
Wirkmechanismus
The mechanism by which (E)-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]diazene-1-sulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diazene group can participate in redox reactions, while the sulfonic acid group can form strong ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dibutoxy-4-(morpholin-4-yl)benzenediazonium tetrachlorozincate: Similar structure but different counterions and properties.
4-(Morpholin-4-yl)benzenediazonium chloride: Lacks the dibutoxy groups, leading to different reactivity and applications.
Uniqueness
(E)-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]diazene-1-sulfonic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications. The presence of both diazene and sulfonic acid groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
82116-94-7 |
|---|---|
Molekularformel |
C18H29N3O6S |
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
(2,5-dibutoxy-4-morpholin-4-ylphenyl)iminosulfamic acid |
InChI |
InChI=1S/C18H29N3O6S/c1-3-5-9-26-17-14-16(21-7-11-25-12-8-21)18(27-10-6-4-2)13-15(17)19-20-28(22,23)24/h13-14H,3-12H2,1-2H3,(H,22,23,24) |
InChI-Schlüssel |
ZGYUTRBIDDCAKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC(=C(C=C1N=NS(=O)(=O)O)OCCCC)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


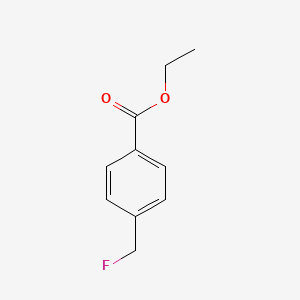
![N,N-Dimethyl-N'-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14412413.png)
![2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14412419.png)
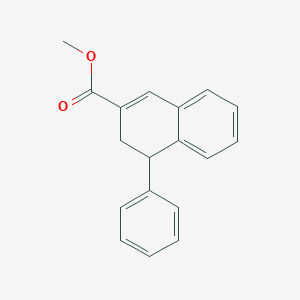
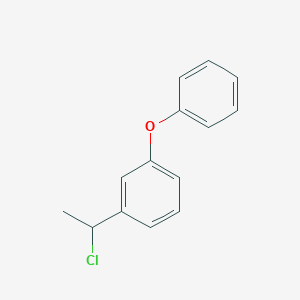
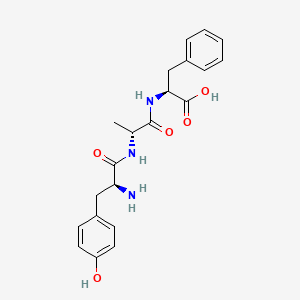
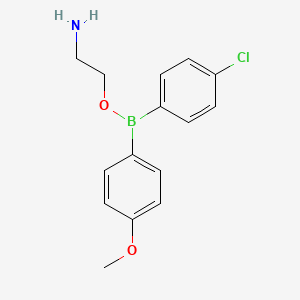
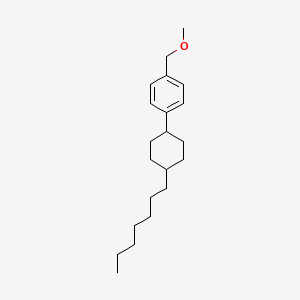
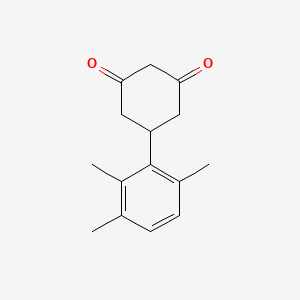
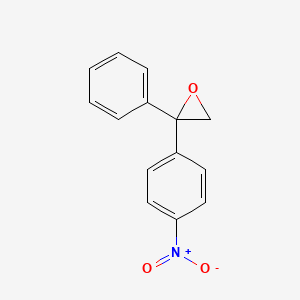

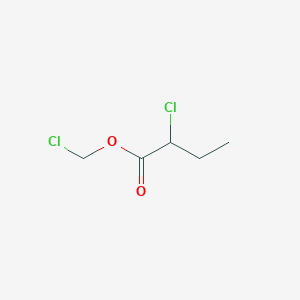
![9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene](/img/structure/B14412467.png)
